molecular formula C7H15Br3Si B14653507 Tris(2-bromoethyl)(methyl)silane CAS No. 51664-54-1

Tris(2-bromoethyl)(methyl)silane

Cat. No.: B14653507
CAS No.: 51664-54-1
M. Wt: 366.99 g/mol
InChI Key: JGNIWFJCQYRJDL-UHFFFAOYSA-N
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Description

Tris(2-bromoethyl)(methyl)silane (C₇H₁₄Br₃Si, hypothetical molecular weight: ~408.97 g/mol) is an organosilicon compound featuring a central silicon atom bonded to three 2-bromoethyl groups and one methyl group. This compound is likely utilized as a reactive intermediate in organic synthesis, crosslinking, or polymer modification due to the electrophilic nature of its bromine substituents. The 2-bromoethyl groups enable nucleophilic substitution or elimination reactions, making it valuable for introducing silicon-based functionalities into complex molecules .

Properties

CAS No.

51664-54-1

Molecular Formula

C7H15Br3Si

Molecular Weight

366.99 g/mol

IUPAC Name

tris(2-bromoethyl)-methylsilane

InChI

InChI=1S/C7H15Br3Si/c1-11(5-2-8,6-3-9)7-4-10/h2-7H2,1H3

InChI Key

JGNIWFJCQYRJDL-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCBr)(CCBr)CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-bromoethyl)(methyl)silane typically involves the reaction of methyltrichlorosilane with 2-bromoethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of intermediate siloxanes, which are subsequently converted to the desired product by further reaction with 2-bromoethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, efficient mixing, and control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Radical Reactions: Tris(2-bromoethyl)(methyl)silane acts as a radical initiator in various chemical reactions. The bromine atoms can be homolytically cleaved to generate radicals, which then participate in chain reactions. These radicals can add to alkenes or alkynes, leading to the formation of new carbon-silicon bonds .

Hydrosilylation: In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by transition metal catalysts. This process involves the formation of a metal-silicon complex, which then transfers the silicon group to the substrate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tris(2-bromoethyl)(methyl)silane with structurally related silanes, emphasizing molecular properties, reactivity, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound C₇H₁₄Br₃Si ~408.97 Hypothetical: Potential crosslinking agent, intermediate for Si-C bond formation. -
(2-Bromoethoxy)(trimethyl)silane C₅H₁₃BrOSi 197.148 Hydrolytically stable; used in silylation reactions to protect alcohols.
Bromoethynyl triisopropyl silane C₁₁H₂₁BrSi 261.279 Alkyne-functionalized silane; employed in click chemistry and polymer synthesis.
(Bromomethyl)trimethylsilane C₄H₁₁BrSi 167.12 Alkylating agent; facilitates nucleophilic substitutions in organometallic chemistry.
Tris(4-dibromophenyl)(methyl)silane C₁₉H₁₅Br₆Si ~659.83 Aromatic brominated silane; used in Heck coupling reactions for ligand synthesis.
Methyltris(methylethylketoximino)silane C₁₃H₂₇N₃O₃Si 313.46 Crosslinking agent in silicones; enhances thermal stability in coatings.

Key Comparative Insights

Reactivity and Stability

  • Electrophilic Bromine Sites : this compound’s bromoethyl groups are more reactive toward nucleophilic attack compared to bromoaryl derivatives (e.g., tris(4-dibromophenyl)(methyl)silane) due to reduced steric hindrance and stronger C-Br bond polarization .
  • Hydrolytic Stability : Unlike (2-bromoethoxy)(trimethyl)silane, which contains a hydrolytically labile Si-O bond, this compound’s Si-C bonds confer greater resistance to moisture, making it suitable for anhydrous reactions .

Synthetic Applications Crosslinking: this compound may act as a trifunctional crosslinker in silicone polymers, analogous to methyltris(methylethylketoximino)silane (MOS), which is widely used in sealants . Pharmaceutical Intermediates: Similar to bis(2-bromoethyl)phosphorodiamidate derivatives (e.g., evofosfamide), bromoethyl silanes could serve as alkylating agents in anticancer prodrugs .

Steric and Electronic Effects Compared to bromoethynyl triisopropyl silane, the 2-bromoethyl substituents in the target compound offer less steric bulk, enhancing its accessibility in coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) . The electron-withdrawing bromine atoms increase the electrophilicity of adjacent carbons, promoting reactions with nucleophiles like amines or thiols .

Research Findings

  • Synthesis Challenges : Analogous bromoalkyl silanes, such as (bromomethyl)trimethylsilane, are synthesized via Grignard or lithiation routes (e.g., n-BuLi-mediated halogen exchange), suggesting similar pathways for this compound .
  • Reactivity in Radical Reactions : Silanes with Si-H bonds (e.g., tris(trimethylsilyl)silane, TTMSS) are prone to hydrogen atom transfer (HAT), leading to dehalogenation. However, this compound’s lack of Si-H bonds may mitigate this issue, improving yields in radical-mediated alkylations .

Contradictions and Limitations

  • While highlights the instability of Si-H bonds in silanes, the target compound’s Si-C bonds theoretically enhance stability. However, the strong electron-withdrawing effect of bromine may accelerate undesired side reactions (e.g., β-elimination) under basic conditions .

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